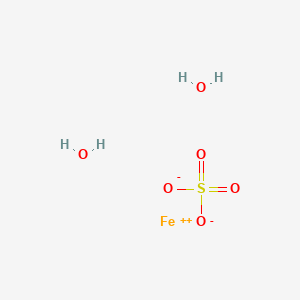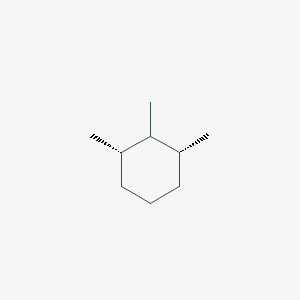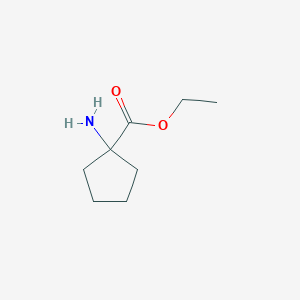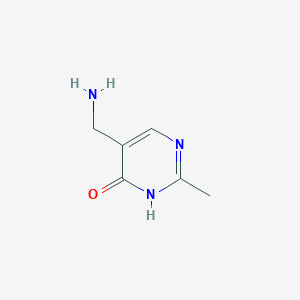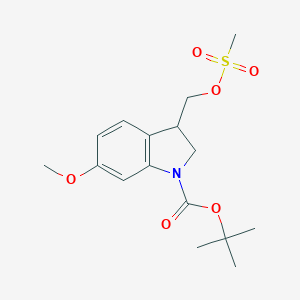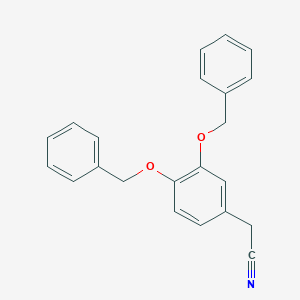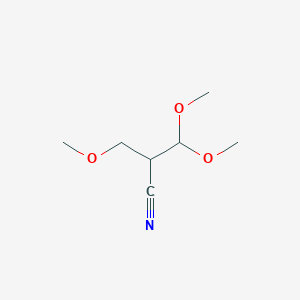
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile, also known as DMPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPX is a nitrile compound that contains two methoxy groups and a methoxymethyl group attached to a central carbon atom.
Scientific Research Applications
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In analytical chemistry, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been used as a derivatizing agent for the analysis of various compounds, including amino acids and peptides.
Mechanism Of Action
The mechanism of action of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is not well understood. However, it is believed that 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile acts as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. By inhibiting NOS, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile reduces the production of NO, which is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical And Physiological Effects
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile inhibits the activity of NOS in a dose-dependent manner. In vivo studies have shown that 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile reduces blood pressure and improves endothelial function in animal models of hypertension. 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile in lab experiments is its high purity and stability. 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is a relatively stable compound that can be stored for long periods without significant degradation. Another advantage of using 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of using 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of various organic materials, including polymers and dendrimers. Additionally, further studies are needed to elucidate the mechanism of action of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile and its biochemical and physiological effects in various animal models.
Synthesis Methods
The synthesis of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile involves the reaction of 3,3-dimethoxy-2-(methoxymethyl)propanal with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol at room temperature, and the product is obtained by simple filtration and drying. The yield of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile obtained from this method is around 70%.
properties
CAS RN |
1608-83-9 |
|---|---|
Product Name |
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3,3-dimethoxy-2-(methoxymethyl)propanenitrile |
InChI |
InChI=1S/C7H13NO3/c1-9-5-6(4-8)7(10-2)11-3/h6-7H,5H2,1-3H3 |
InChI Key |
ZOGALNPAGNDURI-UHFFFAOYSA-N |
SMILES |
COCC(C#N)C(OC)OC |
Canonical SMILES |
COCC(C#N)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



